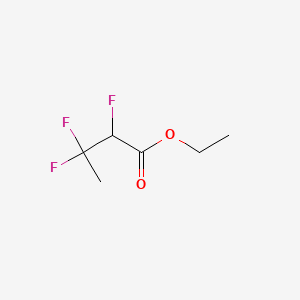

Ethyl 2,3,3-trifluorobutanoate

Description

Propriétés

IUPAC Name |

ethyl 2,3,3-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRLDUUHECJDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746367 | |

| Record name | Ethyl 2,3,3-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219589-17-9 | |

| Record name | Ethyl 2,3,3-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219589-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Reactants : Ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.2 eq).

-

Catalyst : Sodium ethoxide (1.1 eq), generated in situ from metallic sodium and absolute ethanol.

-

Solvent : Cyclohexane (bp 80°C), chosen for its inertness and ability to azeotrope remove ethanol.

-

Temperature : Reflux (80°C) under nitrogen to prevent moisture ingress.

The reaction proceeds via enolate formation, followed by nucleophilic attack on ethyl trifluoroacetate. Sodium ethoxide deprotonates ethyl acetate, generating an enolate that attacks the carbonyl carbon of ethyl trifluoroacetate. The intermediate β-keto ester is stabilized by trifluoromethyl groups, enhancing electrophilicity.

Workup and Yield Optimization

Post-reaction, the mixture is cooled to 25°C, and excess sodium ethoxide is neutralized with formic acid (1:1 molar ratio to base). The sodium formate byproduct is filtered, and the crude product is distilled under reduced pressure (40–50°C at 15 mmHg) to isolate ethyl 2,3,3-trifluorobutanoate. Yield improvements (up to 78%) are achieved by:

Table 1: Claisen Condensation Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (TFAA:EtOAc) | 1:1.2 | |

| Reaction Time | 4–6 hours | |

| Yield | 72–78% | |

| Purity (GC-MS) | >98% |

Hemiketal Acetylation via Sodium Hydride

EP0270724B1 discloses a two-step method involving hemiketal formation and subsequent acetylation, circumventing hydrate byproducts common in traditional routes.

Step 1: Hemiketal Formation

-

Reactants : Ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.5 eq).

-

Base : Sodium hydride (1.2 eq) in cyclohexane.

-

Conditions : 45–60°C under nitrogen, with controlled reagent addition to manage exotherms.

The reaction generates sodium ethyl 3-ethoxy-3-hydroxy-4,4,4-trifluorobutanoate, a hemiketal intermediate.

Step 2: Acetylation with Acetyl Chloride

-

Reagent : Acetyl chloride (1.5 eq) added at 25–30°C.

-

Workup : Hydrochloric acid neutralization, followed by fractional distillation to separate ethyl 2,3,3-trifluorobutanoate (bp 145°C) from ethyl acetate (bp 77°C).

This method achieves 85–90% yield by avoiding hydrate formation and enabling solvent recycling.

Table 2: Acetylation Process Metrics

Comparative Analysis of Methods

Efficiency and Scalability

-

Claisen Condensation : Suitable for small-scale synthesis but limited by sodium ethoxide’s moisture sensitivity.

-

Hemiketal Acetylation : Scalable to industrial production due to robust acid-base handling and in-line distillation.

Environmental Impact

Table 3: Method Comparison

| Criterion | Claisen | Acetylation |

|---|---|---|

| Yield | 72–78% | 85–90% |

| Solvent Recovery | 60% | 90% |

| Byproducts | Sodium formate | NaCl, Acetic acid |

| Scale-Up Feasibility | Moderate | High |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,3,3-trifluorobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: 2,3,3-trifluorobutyric acid.

Reduction: 2,3,3-trifluorobutanol.

Substitution: Various substituted ethyl esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2,3,3-trifluorobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of ethyl 2,3,3-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound imparts unique electronic properties, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .

Comparaison Avec Des Composés Similaires

Ethyl 3-Amino-4,4-difluorobutanoate (CAS: 1599057-72-3)

- Molecular Formula: C₆H₁₁F₂NO₂

- Molecular Weight : 175.16 g/mol

- Key Features: Contains an amino group (-NH₂) at the 3-position and two fluorine atoms at the 4-position. The amino group introduces polarity, enhancing solubility in polar solvents compared to ethyl 4,4,4-trifluorobutanoate. Applications: Used in the synthesis of fluorinated β-amino acids, which are critical in peptide-based drug development .

Ethyl 2-Chloro-3,3-difluorobutanoate (CAS: 83124-53-2)

- Molecular Formula : C₆H₉ClF₂O₂

- Molecular Weight : 186.58 g/mol

- Key Features: Substituted with chlorine at the 2-position and two fluorine atoms at the 3-position. The electron-withdrawing chlorine increases reactivity in nucleophilic substitution reactions. Limited data on boiling point and solubility, but the chlorine atom likely reduces volatility compared to ethyl 4,4,4-trifluorobutanoate .

Ethyl 5,5,5-Trifluoropentanoate

- Molecular Formula : C₇H₁₁F₃O₂

- Molecular Weight : 184.16 g/mol

- Key Features: Features a longer carbon chain (pentanoate) with trifluoromethyl substitution at the terminal carbon. Expected to have a higher boiling point than ethyl 4,4,4-trifluorobutanoate due to increased chain length. Applications: Intermediate in the synthesis of fluorinated surfactants and polymers .

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Hazards |

|---|---|---|---|---|---|---|

| Ethyl 4,4,4-trifluorobutanoate | 371-26-6 | C₆H₉F₃O₂ | 170.13 | 99.3 | 1.153 | Flammable, H225, H302, H312 |

| Ethyl 3-amino-4,4-difluorobutanoate | 1599057-72-3 | C₆H₁₁F₂NO₂ | 175.16 | N/A | N/A | Not specified |

| Ethyl 2-chloro-3,3-difluorobutanoate | 83124-53-2 | C₆H₉ClF₂O₂ | 186.58 | N/A | N/A | Not specified |

| Ethyl 5,5,5-trifluoropentanoate | Not available | C₇H₁₁F₃O₂ | 184.16 | N/A | N/A | Not specified |

Research Findings and Trends

- Steric and Electronic Effects: The position of fluorine substitution significantly impacts reactivity. For example, ethyl 4,4,4-trifluorobutanoate’s terminal trifluoromethyl group enhances metabolic stability in pharmaceuticals, while ethyl 2-chloro-3,3-difluorobutanoate’s chlorine atom facilitates electrophilic reactions .

- Stereochemical Considerations: Enantiomeric forms of related compounds, such as (R)- and (S)-4,4,4-trifluoro-3-hydroxybutanoic acid derivatives, exhibit distinct biological activities, underscoring the importance of stereochemistry in drug design .

- Safety Profiles: Ethyl 4,4,4-trifluorobutanoate’s flammability and toxicity necessitate stringent handling (e.g., storage at 2–8°C in sealed containers), whereas amino- or chloro-substituted analogs may require different precautions due to varying reactivity .

Activité Biologique

Ethyl 2,3,3-trifluorobutanoate is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups in organic molecules often enhances their biological properties, making them valuable in medicinal chemistry and related fields. This article explores the biological activity of ethyl 2,3,3-trifluorobutanoate, focusing on its synthesis, mechanisms of action, and relevant case studies.

Ethyl 2,3,3-trifluorobutanoate is characterized by its molecular formula and a molecular weight of approximately 168.11 g/mol. The compound features a trifluoromethyl group at the 2-position and an ethyl ester functional group. The synthesis of this compound can be achieved through various methods, including the reaction of ethyl acetoacetate with trifluoroacetic anhydride or through nucleophilic substitution reactions involving trifluoroacetate derivatives.

The biological activity of ethyl 2,3,3-trifluorobutanoate can be attributed to several mechanisms:

- Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.

- Electrophilic Nature : The trifluoromethyl group can act as an electrophile in various biochemical reactions, facilitating interactions with nucleophilic sites in proteins or nucleic acids.

- Stability : Fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts, which can prolong their biological effects.

Case Studies and Research Findings

Research has indicated that compounds similar to ethyl 2,3,3-trifluorobutanoate exhibit significant biological activities:

- Antimicrobial Activity : A study demonstrated that fluorinated esters possess antimicrobial properties against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzyme functions .

- Anti-inflammatory Effects : Compounds with trifluoromethyl groups have been shown to modulate inflammatory pathways effectively. For instance, certain fluorinated esters demonstrated reduced production of pro-inflammatory cytokines in vitro .

- Enzyme Inhibition : Ethyl 2,3,3-trifluorobutanoate may inhibit specific enzymes involved in metabolic pathways. Research indicates that fluorinated compounds can act as inhibitors for enzymes like acetylcholinesterase and cyclooxygenase .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2,3,3-trifluorobutanoate, and how do reaction parameters (e.g., temperature, catalysts) affect yield?

- Methodological Answer : Ethyl 2,3,3-trifluorobutanoate can be synthesized via esterification of 2,3,3-trifluorobutanoic acid with ethanol under acidic catalysis. Alternatively, fluorination of pre-functionalized esters using agents like SF₄ or DAST (diethylaminosulfur trifluoride) may introduce fluorine atoms regioselectively. Microwave-assisted synthesis (e.g., as seen in trifluoromethyl pyrazole derivatives ) can enhance reaction efficiency. Key parameters include temperature control (20–30°C for mild fluorination) and stoichiometric ratios to minimize by-products. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 2,3,3-trifluorobutanoate, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect a quartet (δ ~4.1–4.3 ppm) for the ethyl ester CH₂ group and splitting patterns for protons adjacent to fluorine atoms.

- ¹⁹F NMR : Distinct signals for CF₃ and CF₂ groups (δ -60 to -80 ppm) confirm fluorination positions.

- IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 170 (calculated molecular weight: 170.13) and fragmentation patterns consistent with fluorine loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for Ethyl 2,3,3-trifluorobutanoate under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (as in ). Conflicting data may arise from impurities (e.g., residual acids or moisture) affecting hydrolysis rates. Use Karl Fischer titration to quantify water content and compare degradation kinetics across batches. Storage at 0–6°C (as recommended for fluorinated reagents in ) minimizes hydrolysis, while room-temperature stability should be validated via real-time studies .

Q. What strategies optimize regioselective fluorination during synthesis to reduce by-products like over-fluorinated analogs or ester hydrolysis products?

- Methodological Answer :

- Stepwise Fluorination : Introduce fluorine atoms sequentially using masked intermediates (e.g., silyl ethers) to control reactivity.

- Catalytic Systems : Lewis acids like BF₃·Et₂O can enhance fluorinating agent selectivity.

- In Situ Monitoring : Use ¹⁹F NMR to track reaction progress and adjust reagent addition rates.

- By-Product Mitigation : Employ scavengers (e.g., molecular sieves) to absorb HF or H₂O, reducing side reactions .

Q. How do steric and electronic effects of the 2,3,3-trifluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the trifluoromethyl group may reduce accessibility. Kinetic studies (e.g., varying nucleophile concentrations) and computational modeling (DFT calculations for transition states) can quantify these effects. Comparative experiments with non-fluorinated analogs (e.g., ethyl butanoate) highlight fluorine’s electronic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.